5,6-Dichloro-3-phenyl-2,1-benzoxazole
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Overview
Description
5,6-Dichloro-3-phenyl-2,1-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their aromaticity and stability, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications. The presence of chlorine atoms and a phenyl group in the structure of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-phenyl-2,1-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-phenyl-2,1-benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
5,6-Dichloro-3-phenyl-2,1-benzoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer properties could be due to the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without chlorine and phenyl substitutions.
2,6-Dichlorobenzoxazole: Similar structure but lacks the phenyl group.
3-Phenylbenzoxazole: Similar structure but lacks the chlorine atoms.
Uniqueness
5,6-Dichloro-3-phenyl-2,1-benzoxazole is unique due to the presence of both chlorine atoms and a phenyl group, which enhances its chemical reactivity and potential biological activities. The combination of these substituents provides a distinct profile compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C13H7Cl2NO |
---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
5,6-dichloro-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-6-9-12(7-11(10)15)16-17-13(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
UFTZAJXRFRWTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)Cl)Cl |
Origin of Product |
United States |
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